N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using chlorobenzene derivatives.
Attachment of the acetamidophenyl group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the chlorophenyl group.
N-(4-Acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Has a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in N-(4-Acetamidophenyl)-2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may confer unique biological activities or chemical properties compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
578751-62-9 |
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Molecular Formula |
C18H17ClN6O2S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O2S/c1-11(26)21-14-5-7-15(8-6-14)22-16(27)10-28-18-24-23-17(25(18)20)12-3-2-4-13(19)9-12/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
SZVHHFMVDIBOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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